N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
The compound features a hybrid structure integrating three key moieties:
- Thiophene ring: A sulfur-containing heterocycle known for enhancing bioavailability and electronic properties in drug design.
- 1-Methyl-1H-1,2,3-triazole-4-carboxamide: A triazole derivative with a carboxamide group, likely contributing to hydrogen bonding and enzyme inhibition.
- 5-Hydroxypentyl chain: A hydrophilic substituent that may improve solubility and pharmacokinetics.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-17-9-11(15-16-17)13(19)14-6-4-10(5-7-18)12-3-2-8-20-12/h2-3,8-10,18H,4-7H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHSSDWVLQVCRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCC(CCO)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the click chemistry method, which involves the cycloaddition of azides and alkynes to form the triazole ring. The thiophene moiety can be introduced through a Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high yields . The hydroxy group can be introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The thiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the thiophene ring.
Major Products
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activities and signaling pathways. The thiophene moiety can interact with aromatic residues in proteins, affecting their function. The hydroxy group can form hydrogen bonds, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Key Observations :
- The hydroxypentyl chain may enhance solubility compared to the lipophilic cyclopenta-thiophene moieties in compound 25 .
Comparison with 1,2,3-Triazole Carboxamide Derivatives
and emphasize the role of triazole carboxamides in enzyme inhibition:
Key Observations :
- The target’s 1,2,3-triazole (vs. 1,2,4-triazole in ) may alter binding specificity due to differences in nitrogen positioning.
- Unlike sulfamoyl-containing analogs (), the hydroxypentyl chain in the target could reduce metabolic instability associated with sulfonamide groups .
Physicochemical and Structural Advantages
- Hydrophilicity : The hydroxypentyl group likely improves aqueous solubility compared to purely aromatic thiophene derivatives (e.g., compound 25 in ) .
- Stereoelectronic Effects : The thiophene’s electron-rich π-system and triazole’s hydrogen-bonding capacity may synergistically enhance target engagement, similar to sulfonamide-thiophene hybrids in .
- Synthetic Feasibility : The compound’s structure suggests compatibility with modular synthesis routes, such as Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, as inferred from .
Biological Activity
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse scientific literature.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034467-06-4 |
| Molecular Formula | C₁₃H₁₈N₄O₂S |
| Molecular Weight | 294.38 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes involved in cancer cell proliferation.
- Thymidylate Synthase Inhibition : Compounds similar to triazoles have shown significant inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. For instance, related compounds exhibited IC₅₀ values ranging from 1.95 to 4.24 μM against various cancer cell lines, demonstrating their potential as effective anticancer agents .
- Cell Line Studies : Specific derivatives have been tested against multiple cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For example, a related triazole compound demonstrated an IC₅₀ of 1.1 μM against MCF-7 cells .
Antimicrobial Activity
The antimicrobial efficacy of triazole compounds has also been documented. Some derivatives have demonstrated significant activity against common pathogens:
- Inhibition of Bacterial Growth : Compounds similar to this compound have shown good inhibition against Escherichia coli and Staphylococcus aureus. These findings suggest that the compound may possess broad-spectrum antimicrobial properties .
Study 1: Synthesis and Evaluation
A study focused on synthesizing various triazole derivatives found that certain modifications significantly enhanced biological activity. The synthesized compounds were subjected to both in vitro and in vivo evaluations, confirming their potential as therapeutic agents .
Study 2: Mechanistic Insights
Research into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways. Molecular docking studies further supported these findings by demonstrating favorable interactions between the triazole derivatives and target proteins involved in cell survival .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?
- Methodology : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the Huisgen reaction to form the 1,2,3-triazole core. Key steps include:
- Precursor preparation : Azide derivatives of thiophene and alkyne-functionalized hydroxyalkyl chains.
- Cycloaddition : Catalyzed by Cu(I) (e.g., CuSO₄·5H₂O with sodium ascorbate) in solvents like DMF or THF at 25–60°C for 12–24 hours .
- Microwave-assisted synthesis : Reduces reaction time to 1–2 hours with improved yields (~85%) .
Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C-NMR : Assigns protons and carbons (e.g., triazole C-4 carbonyl at ~160 ppm, thiophene protons at 6.8–7.5 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 364.12) .
- Crystallography :
- X-ray diffraction : Single-crystal analysis with SHELXL refinement (space group P2₁/c, Z = 4) resolves bond lengths (e.g., triazole C–N: 1.34 Å) and hydrogen-bonding networks .
Q. What initial biological screening approaches are recommended for this compound?
- In vitro assays :
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ reported at 8–12 µM for analogous triazoles) .
- Antimicrobial : Broth microdilution for MIC determination (e.g., 16 µg/mL against S. aureus) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Variables to test :
- Solvent polarity : DMF vs. THF (higher yields in DMF due to better Cu(I) solubility) .
- Catalyst loading : 5 mol% CuSO₄·5H₂O vs. 10 mol% (excess catalyst may promote side reactions).
- Temperature : Microwave irradiation at 80°C vs. conventional heating at 60°C .
- Purification : Gradient flash chromatography (hexane/EtOAc) or preparative HPLC (C18 column, acetonitrile/water) .
Q. How to resolve contradictions in biological activity data across studies?
- Strategies :
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin for cytotoxicity).
- Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with furan alters logP and potency) .
- Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., thiophene substitution correlates with antimicrobial activity) .
Q. What computational methods are suitable for studying target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to β-catenin (PDB: 1JDH) or CYP450 .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2.0 Å acceptable) .
- QSAR : CoMFA or CoMSIA to link substituent effects (e.g., hydroxyl group enhances solubility but reduces membrane permeability) .
Q. How to address solubility and stability issues in pharmacological assays?
- Solubility enhancement :
- Co-solvents : 10% DMSO in PBS (validate no cytotoxicity at working concentrations).
- Cyclodextrin inclusion complexes : 2-hydroxypropyl-β-cyclodextrin (HPβCD) at 1:2 molar ratio .
- Stability testing :
- HPLC stability-indicating methods : Monitor degradation in PBS (pH 7.4) over 48 hours (accept <5% degradation) .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
